Furil

説明

特性

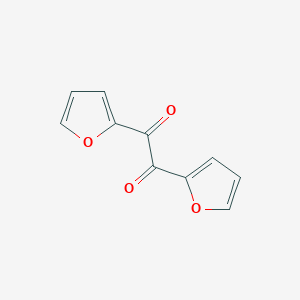

IUPAC Name |

1,2-bis(furan-2-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPUVBFQXJHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049413 | |

| Record name | alpha-Furil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-94-4 | |

| Record name | Furil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Furil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Furil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-furil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AFE4C3P1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Furil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furil, a yellow crystalline solid, is a heterocyclic compound belonging to the furan (B31954) family.[1] Its unique chemical structure, characterized by two furan rings connected by an ethanedione linker, imparts it with notable reactivity and potential for diverse applications.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on experimental data and methodologies relevant to researchers in chemistry and drug development. While this compound serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules, this document will focus on its fundamental chemical and physical characteristics.[2][3]

Chemical Structure and Identifiers

This compound, systematically named 1,2-bis(furan-2-yl)ethane-1,2-dione, is composed of two furan rings attached to a central diketone backbone.[4] This arrangement of conjugated double bonds and carbonyl groups is key to its chemical behavior and spectroscopic properties.

| Identifier | Value | Reference |

| IUPAC Name | 1,2-bis(furan-2-yl)ethane-1,2-dione | [4] |

| Synonyms | α-Furil, 2,2'-Furil, Bipyromucyl | [4] |

| CAS Number | 492-94-4 | [1] |

| Molecular Formula | C₁₀H₆O₄ | [4] |

| Molecular Weight | 190.15 g/mol | [4] |

| SMILES | O=C(C(=O)c1ccco1)c1ccco1 | [5] |

| InChI | InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | [1] |

Physicochemical Properties

This compound is a solid at room temperature and exhibits solubility in various organic solvents.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Yellow to yellow-brown crystalline powder | [6] |

| Melting Point | 163-166 °C | [2] |

| Boiling Point | 302.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.302 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents | [1] |

| LogP | 1.93820 (Predicted) | [7] |

Spectroscopic Properties

The spectroscopic data for this compound provide critical insights into its electronic and molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and furan ring vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3144 | =C-H stretch (furan ring) | [4] |

| 1640 | C=O stretch (dione) | [4] |

| 1488 | C=C stretch (furan ring) | [4] |

| 1149-1026 | C-O-C stretch (furan ring) | [4] |

UV-Vis Spectroscopy

In methanol (B129727), this compound exhibits a maximum absorption (λmax) in the ultraviolet region, indicative of its conjugated system.

| Wavelength (λmax) | Solvent | Reference |

| 301 nm | Methanol | [4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals for the protons on the furan rings.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference | |---|---|---| | 7.793 | m | Furan H |[5] | | 7.639 | m | Furan H |[5] | | 6.646 | m | Furan H |[5] |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation | Reference |

| 190 | [M]⁺ | [4] |

| 95 | [C₅H₃O₂]⁺ (Furoyl fragment) | [1] |

Experimental Protocols

Synthesis of this compound via Oxidation of Furoin (B1674284)

A common and efficient method for the synthesis of this compound involves the oxidation of furoin.[4]

Materials:

-

Furoin

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)

-

Solvent (e.g., aqueous ethanol)

Procedure:

-

Dissolve furoin in the chosen solvent system.

-

Add a catalytic amount of copper(II) acetate and ammonium nitrate.

-

Reflux the reaction mixture at 95-100 °C for approximately 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The this compound product will precipitate out of the solution.

-

Collect the crystalline product by filtration.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol or benzene.[6]

-

If necessary, decolorize the solution with activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified this compound crystals by filtration and dry them under vacuum.

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The furan moieties within the this compound structure are known to contribute to the biological activity of many compounds.[8] However, specific signaling pathways directly modulated by this compound are not yet well-elucidated in publicly available literature. The anti-inflammatory effects of furan-containing compounds are often attributed to the inhibition of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide.[8] The antimicrobial mechanisms may involve the disruption of microbial cell processes. Further research is required to delineate the precise mechanisms of action and identify the specific cellular targets of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and synthesis of this compound. The presented data, including comprehensive spectroscopic information and a detailed experimental protocol, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The versatile reactivity of this compound, owing to its diketone functionality and furan rings, continues to make it a compound of significant interest for the synthesis of novel molecules with potential therapeutic applications. Future investigations into its biological mechanisms of action will be crucial for fully realizing its potential in medicinal chemistry.

References

- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 2. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]

- 3. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 4. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-bis(furan-2-yl)ethane-1,2-dione (Furil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(furan-2-yl)ethane-1,2-dione, commonly known as Furil. It details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its toxicological profile and potential interactions with biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating a deeper understanding and application of this versatile compound.

Chemical Identity and Properties

This compound, a yellow-brown crystalline powder, is an alpha-diketone characterized by the presence of two furan (B31954) rings. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1,2-bis(furan-2-yl)ethane-1,2-dione .[1][2][3] This compound is also known by several synonyms, including α-furil, 2,2′-furil, bipyromucyl, and di-2-furylglyoxal.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆O₄ | [3][4] |

| Molecular Weight | 190.15 g/mol | [3][4] |

| Appearance | Yellow-brown crystalline powder | [5] |

| Melting Point | 163-165 °C | [4] |

| Boiling Point | 302.7 °C at 760 mmHg (estimated) | [6] |

| Density | 1.302 g/cm³ (estimated) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. Insoluble in water. | [4] |

| CAS Number | 492-94-4 | [3][4] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy (KBr): Key peaks are observed at approximately 3144 cm⁻¹ (=C-H stretching), 1640 cm⁻¹ (C=O stretching), 1488 cm⁻¹ (C=C stretching), and in the range of 1149-1026 cm⁻¹ (C-O-C stretching).

-

Ultraviolet (UV) Spectroscopy (in Methanol): A maximum absorption (λmax) is observed at 301 nm.

-

Mass Spectrometry (MS): The molecular ion peak (M+) is observed at m/z 190.

-

¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆): The proton NMR spectrum of 1,2-di(furan-2-yl)ethane-1,2-dione in DMSO-d6 shows characteristic peaks for the furan ring protons. A peak for water contamination in the DMSO-d6 solvent may also be present.[7]

Synthesis of this compound

This compound is commonly synthesized from furfural (B47365) through a two-step process involving the intermediate furoin (B1674284). An environmentally friendly approach avoids the use of hazardous cyanide residues.[5]

Experimental Protocol: Eco-Friendly Synthesis of this compound from Furfural

This protocol details a greener synthesis of this compound, first by the acyloin condensation of furfural to furoin using thiamine (B1217682) (Vitamin B1) as a catalyst, followed by the oxidation of furoin to this compound.[5]

Step 1: Synthesis of Furoin from Furfural

-

In a reaction vessel, combine thiamine (Vitamin B1) as the catalyst with an aqueous alcohol solution.

-

Adjust the initial pH of the solution to approximately 9.

-

Add furfural to the reaction mixture.

-

Heat the mixture to facilitate the acyloin condensation reaction, closely monitoring the conversion of furfural to furoin.

-

Upon completion, cool the reaction mixture and isolate the crude furoin product by filtration.

-

Purify the furoin by recrystallization.

Step 2: Oxidation of Furoin to this compound

-

Prepare an oxidizing solution of copper(II) acetate (B1210297) (Cu(OAc)₂) and ammonium (B1175870) nitrate (B79036) (NH₄NO₃).

-

Dissolve the purified furoin (0.01 mol, 1.92 g) in a suitable solvent and add it to the oxidizing solution.

-

Reflux the mixture for approximately 1.5 hours at a temperature of 95-100 °C.[5]

-

Monitor the reaction for the conversion of the blue solution to indicate the progress of the oxidation.

-

After the reaction is complete, cool the mixture to induce crystallization of the this compound product.

-

Isolate the resulting this compound crystals by filtration. An 84% yield can be achieved with this method.[5]

Caption: Synthesis pathway of this compound from Furfural via Furoin intermediate.

Chemical Reactions of this compound

This compound, as an α-diketone, undergoes a variety of chemical reactions, making it a versatile building block in organic synthesis.

Reaction with Ammonium Acetate

This compound reacts with ammonium acetate in refluxing glacial acetic acid to yield 2,4,5-tri(furan-2-yl)-1H-imidazole as the principal product.[8] This reaction provides a pathway to highly substituted imidazole (B134444) derivatives.

Experimental Protocol: Synthesis of 2,4,5-tri(furan-2-yl)-1H-imidazole

-

In a round-bottom flask, combine this compound (4.32 mmol, 0.82 g) and ammonium acetate (52.60 mmol, 4.05 g) in glacial acetic acid (15 mL).

-

Reflux the mixture, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to obtain 2,4,5-tri(furan-2-yl)-1H-imidazole.

Caption: Reaction of this compound with ammonium acetate to form a trisubstituted imidazole.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the reactivity of its α-diketone functional group suggests potential interactions with biological macromolecules.

Interaction with Arginine Residues

Alpha-diketones are known to react with the guanidinium (B1211019) group of arginine residues in proteins.[2] This covalent modification can alter the protein's structure and function, potentially impacting cellular signaling cascades. The reaction of α-diketones with arginine residues is a key event in α-diketone-induced toxicity.[9] This interaction can lead to the formation of stable adducts, which may disrupt normal protein-protein interactions or enzymatic activity.[10] The modification of arginine residues by diketones can generate glutamate-5-semialdehyde, converting a positively charged residue to a neutral and reactive aldehyde group, which can activate various signaling pathways associated with diseases.[2]

Caption: Postulated mechanism of this compound's interaction with cellular signaling pathways.

Toxicology Profile

Understanding the toxicological profile of this compound is essential for its safe handling and for evaluating its potential as a therapeutic agent.

Acute Toxicity

The acute toxicity of this compound has been evaluated in mice. The lethal dose for 50% of the test population (LD50) administered intravenously is reported to be 56 mg/kg.[6]

Genotoxicity and Cytotoxicity

While specific genotoxicity and cytotoxicity studies on this compound are limited, studies on related furan derivatives provide some insights. Some furan derivatives have been shown to induce DNA damage and apoptosis in cell lines. For instance, furan itself can cause genotoxicity and cytotoxicity in Leydig cells by inducing DNA damage.[11] Other furylethylene derivatives have shown potential to induce DNA primary damage and breakage in human cells in vitro.[1] However, it is important to note that the toxicological properties of this compound itself need to be specifically investigated. A Safety Data Sheet for this compound indicates that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[4]

Conclusion

This compound (1,2-bis(furan-2-yl)ethane-1,2-dione) is a compound with well-defined chemical and physical properties and established synthetic routes. Its α-diketone functionality makes it a versatile precursor in organic synthesis and suggests a potential for interaction with biological systems, particularly through the modification of arginine residues in proteins. While its toxicological profile is not yet fully elucidated, preliminary data and studies on related compounds provide initial guidance for its safe handling and further investigation. This technical guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the applications and biological significance of this compound.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. In vitro cytotoxicity and genotoxicity of Furia®180 SC (zeta-cypermethrin) and Bulldock 125®SC (β-cyfluthrin) pyrethroid insecticides in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:492-94-4 | Chemsrc [chemsrc.com]

- 7. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic and mutagenic effects of fipronil on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furil Synthesis: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a valuable building block in the synthesis of pharmaceuticals and luminescent materials. The document details the core reaction mechanisms, provides step-by-step experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and replication.

Introduction

This compound, a yellow crystalline solid, is an important α-diketone derivative of furan (B31954). Its synthesis is of significant interest due to its utility as a precursor in various chemical transformations. The most prevalent and well-established method for synthesizing this compound involves a two-step process: the benzoin-type condensation of furfural (B47365) to yield an α-hydroxy ketone intermediate, furoin (B1674284), followed by the oxidation of furoin to the desired α-diketone, this compound. This guide will focus on this principal pathway, exploring various catalytic systems and reaction conditions, while also briefly addressing the search for alternative synthetic routes.

The Primary Synthesis Pathway: From Furfural to this compound

The dominant synthetic route to this compound is a two-step process commencing with the dimerization of furfural.

Workflow of the Primary this compound Synthesis Pathway

Step 1: Benzoin Condensation of Furfural to Furoin

The initial step is the benzoin condensation of two molecules of furfural to form furoin (1,2-di(furan-2-yl)-2-hydroxyethanone). This reaction requires a catalyst to induce umpolung (polarity reversal) of the aldehyde carbonyl carbon. Several catalytic systems have been developed, moving from hazardous traditional catalysts to more environmentally benign alternatives.

-

Cyanide Catalysis: Historically, the benzoin condensation was catalyzed by cyanide ions (e.g., from KCN or NaCN). While effective, the high toxicity of cyanide has led to a decline in its use.

-

Thiamine (B1217682) (Vitamin B1) Catalysis: A significant advancement was the use of thiamine hydrochloride (Vitamin B1) as a non-toxic, "green" catalyst.[1] In a basic medium, thiamine forms a thiazolium ylide, which is the active catalytic species.

-

N-Heterocyclic Carbene (NHC) Catalysis: More recently, N-heterocyclic carbenes (NHCs), generated in situ from thiazolium or imidazolium (B1220033) salts, have proven to be highly efficient organocatalysts for this transformation, often providing excellent yields under mild conditions.

The mechanism of the benzoin condensation is a classic example of umpolung. The catalyst, whether it be a cyanide ion, a thiamine-derived ylide, or an NHC, acts as a nucleophile that attacks the carbonyl carbon of a furfural molecule. This initial adduct then undergoes a proton transfer to form a key intermediate (a cyanohydrin anion in the case of cyanide catalysis, or a Breslow intermediate in thiamine and NHC catalysis) where the original carbonyl carbon is now nucleophilic. This nucleophilic carbon then attacks a second molecule of furfural. Subsequent elimination of the catalyst regenerates the active catalyst and yields furoin.

Catalytic Cycle of Thiamine-Catalyzed Furoin Synthesis

Step 2: Oxidation of Furoin to this compound

The second step in the synthesis is the oxidation of the α-hydroxy ketone group of furoin to the α-diketone, this compound.

-

Copper(II) Sulfate (B86663) in Pyridine: A classical method for this oxidation involves the use of copper(II) sulfate in pyridine.[2] While effective, this method uses a stoichiometric amount of the copper salt and pyridine, which can be difficult to remove.

-

Copper(II) Acetate (B1210297) and Ammonium (B1175870) Nitrate (B79036): A more environmentally friendly and efficient method utilizes a catalytic amount of copper(II) acetate in the presence of a co-oxidant, ammonium nitrate, in glacial acetic acid.[1] In this system, the ammonium nitrate re-oxidizes the copper(I) species formed back to the active copper(II) catalyst.

The oxidation is believed to proceed through a copper(II)-furoin complex. The copper(II) is reduced to copper(I) as furoin is oxidized to this compound. The ammonium nitrate then serves to regenerate the copper(II) catalyst, allowing for a catalytic cycle.

Proposed Catalytic Cycle for Furoin Oxidation

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of furoin and its subsequent oxidation to this compound under various reported conditions.

Table 1: Synthesis of Furoin from Furfural

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiamine HCl | NaOH | Ethanol (B145695)/Water | 50 | 1.5 | ~85 | [3] |

| Thiamine HCl | Na₂CO₃ | 95% Ethanol | 60 | 1.0 | 84.6 | N/A |

| Thiazolium IL (AcO[TM]Cl) | Et₃N | Neat | 60 | 1.0 | >99 | N/A |

Table 2: Synthesis of this compound from Furoin

| Oxidizing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cu(OAc)₂/NH₄NO₃ | Glacial Acetic Acid | 95-100 | 1.5 | 84 | [1] |

| CuSO₄/Pyridine | Pyridine/Water | Reflux | 2 | ~63 | [2] |

Detailed Experimental Protocols

Protocol 1: Thiamine-Catalyzed Synthesis of Furoin[3]

-

Reagents:

-

Thiamine mononitrate (7.07 g)

-

Water (20 mL)

-

95% Ethanol (75 mL)

-

40% Sodium hydroxide (B78521) solution (4 mL)

-

Freshly distilled furfural (40 mL, 46.4 g)

-

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thiamine mononitrate and water.

-

Start stirring and add the ethanol and sodium hydroxide solution. A transient yellow color will appear and then fade.

-

Add the furfural all at once. The reaction mixture will turn dark brown.

-

Place the flask in a water bath and maintain the temperature at 50°C for 1.5 hours.

-

After approximately one hour, a pale crystalline precipitate of furoin will begin to form, and the solution color will lighten.

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the furoin crystals by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Protocol 2: Oxidation of Furoin to this compound with Cu(OAc)₂/NH₄NO₃[1]

-

Reagents:

-

Copper(II) acetate (catalytic amount)

-

Ammonium nitrate (1 g, ~12.5 mmol)

-

Glacial acetic acid (6.5 mL)

-

Furoin (1.92 g, 10 mmol)

-

-

Procedure:

-

In a suitable flask, mix copper(II) acetate, ammonium nitrate, and glacial acetic acid. Heat the mixture until a homogeneous blue solution is formed.

-

Add the furoin to the hot solution.

-

Reflux the reaction mixture for 1.5 hours at a temperature of 95-100°C.

-

Cool the reaction mixture. This compound will precipitate as yellow crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

The product can be further purified by recrystallization if necessary. The reported melting point is 165-166°C.

-

Alternative Synthesis Pathways

While the two-step synthesis from furfural is the most common, other potential routes to this compound or its precursors have been explored, though they are less established. These include:

-

Direct Oxidation of Furfural: Research into the direct oxidation of furfural often targets furoic acid.[4][5][6] The selective synthesis of this compound directly from furfural is not a well-documented pathway, as it would require a selective C-C bond formation and oxidation under similar conditions, which is challenging to control.

-

From Furoic Acid Derivatives: The synthesis of 2-furoyl chloride from 2-furoic acid is known.[7] In principle, reductive coupling of an acyl chloride could lead to an α-diketone, but this is not a reported method for this compound synthesis.

At present, the furoin-mediated pathway remains the most practical and widely used method for the synthesis of this compound.

Spectroscopic Data for this compound

Table 3: Spectroscopic Data for this compound (C₁₀H₆O₄)

| Technique | Data | Reference |

| ¹H NMR | Signals corresponding to the furan ring protons. | [8] |

| ¹³C NMR | Signals for the carbonyl carbons and the furan ring carbons. | [9] |

| IR (KBr) | ν(cm⁻¹): 3144 (=C-H), 1640 (C=O), 1488 (C=C), 1149-1026 (C-O-C) | [1][10] |

| UV-Vis (Methanol) | λ_max = 301 nm | [1] |

| Mass Spec (EI) | m/z: 190 (M⁺) | [1] |

Conclusion

The synthesis of this compound is predominantly achieved through a reliable two-step process involving the benzoin condensation of furfural to furoin, followed by the oxidation of furoin. The development of non-toxic catalysts such as thiamine and N-heterocyclic carbenes for the condensation step, and efficient catalytic oxidation systems like Cu(OAc)₂/NH₄NO₃, has made this pathway more sustainable and efficient. This guide provides the necessary mechanistic understanding, practical experimental protocols, and comparative data for researchers and professionals to effectively synthesize and utilize this important chemical intermediate.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]

- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 8. This compound | C10H6O4 | CID 68119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(492-94-4) 13C NMR spectrum [chemicalbook.com]

- 10. α-Furil [webbook.nist.gov]

A Technical Guide to the Solubility of Furil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound, serves as a versatile precursor in the synthesis of various heterocyclic compounds and materials. Its utility in drug development and materials science is significantly influenced by its solubility characteristics, which govern reaction kinetics, purification methods such as crystallization, and formulation strategies. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols for solubility determination, a qualitative assessment of expected solubility based on physicochemical properties, and logical workflows to guide laboratory practice.

Physicochemical Properties of this compound

Understanding the molecular structure of this compound is fundamental to predicting its solubility behavior.

-

Structure: this compound possesses a central α-diketone structure flanked by two furan (B31954) rings.

-

Polarity: The molecule exhibits moderate polarity. The furan rings contain oxygen atoms, and the diketone group has two polar carbonyl (C=O) bonds. This structure suggests that this compound will be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors (like -OH or -NH groups) but can act as a hydrogen bond acceptor at its oxygen atoms. This capability enhances its solubility in protic solvents (e.g., alcohols) and other hydrogen bond donors.

Based on these properties, this compound is expected to exhibit good solubility in polar aprotic solvents (like acetone (B3395972) and ethyl acetate) and polar protic solvents (like ethanol (B145695) and methanol), with limited solubility in nonpolar solvents (like hexane (B92381) and toluene).

Quantitative Solubility Data

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Methanol | Polar Protic | e.g., 25 | |||

| Ethanol | Polar Protic | e.g., 25 | |||

| Acetone | Polar Aprotic | e.g., 25 | |||

| Ethyl Acetate | Polar Aprotic | e.g., 25 | |||

| Dichloromethane | Polar Aprotic | e.g., 25 | |||

| Acetonitrile | Polar Aprotic | e.g., 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | e.g., 25 | |||

| Toluene | Nonpolar | e.g., 25 | |||

| Hexane | Nonpolar | e.g., 25 |

Experimental Protocol for Solubility Determination

The following section details the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

Workflow for Solubility Determination

The process for determining solubility involves preparing a saturated solution, ensuring equilibrium is reached, and then analyzing the concentration of the solute in the solution.

Spectroscopic Data of Furil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furil (1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound with applications in chemical synthesis and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons on the furan (B31954) rings. Due to the symmetrical nature of the molecule, the two furan rings are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | m | 2H | H5, H5' |

| ~7.64 | m | 2H | H3, H3' |

| ~6.65 | m | 2H | H4, H4' |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample. The data presented is based on typical values found in chemical literature. The multiplicities are complex due to coupling between the furan protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbons and the carbons of the furan rings give rise to distinct signals.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~180.0 | C=O |

| ~148.0 | C2, C2' |

| ~147.0 | C5, C5' |

| ~122.0 | C3, C3' |

| ~113.0 | C4, C4' |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The assignments are based on computational predictions and comparison with similar furan-containing compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups and the furan rings.[2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | =C-H stretch (furan ring) |

| ~1660-1680 | Strong | C=O stretch (α-diketone) |

| ~1560-1580 | Medium-Strong | C=C stretch (furan ring) |

| ~1470-1490 | Medium | C=C stretch (furan ring) |

| ~1000-1250 | Strong | C-O-C stretch (furan ring) |

| ~750-850 | Strong | C-H out-of-plane bend (furan ring) |

Note: The spectrum is typically recorded on a solid sample, for example, as a KBr pellet or a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250-280 | High | π → π |

| ~350-450 | Low | n → π |

Note: The exact λmax and molar absorptivity values are dependent on the solvent used. The π → π transition is expected to be strong due to the conjugated system, while the n → π* transition of the carbonyl groups is typically weaker.*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm)

-

Volumetric flask

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated procedure on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. For a standard ¹H spectrum, a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the appropriate acquisition parameters. A larger number of scans (e.g., 128 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Pick the peaks in both spectra.

-

IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Method: KBr Pellet Technique

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption peaks in the spectrum.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the range of 0.1 to 1.0. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline spectrum.

-

Rinse another quartz cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the sample holder.

-

Scan the sample over the desired wavelength range (e.g., 200-600 nm).

-

-

Data Processing:

-

The spectrophotometer software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(492-94-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(492-94-4) IR Spectrum [m.chemicalbook.com]

- 3. α-Furil [webbook.nist.gov]

- 4. α-Furil [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. jackwestin.com [jackwestin.com]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

Toxicological Profile of 1,2-bis(furan-2-yl)ethane-1,2-dione: A Technical Guide Based on Structure-Activity Relationships

Disclaimer: No direct toxicological studies on 1,2-bis(furan-2-yl)ethane-1,2-dione have been identified in publicly available literature. This guide provides a toxicological assessment based on the known hazards of its constituent chemical moieties: the furan (B31954) ring and the α-dicarbonyl (1,2-dione) group. The information presented herein is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological testing.

Executive Summary

1,2-bis(furan-2-yl)ethane-1,2-dione is a molecule combining two furan rings and an α-dicarbonyl functional group. While no specific toxicity data for this compound exists, a review of structurally related compounds, particularly furan and various α-dicarbonyls, suggests potential for significant toxicity. The furan moiety is associated with hepatotoxicity and carcinogenicity in rodents, primarily through metabolic activation by cytochrome P450 enzymes to a reactive dialdehyde (B1249045) metabolite. The α-dicarbonyl group is known to react with cellular nucleophiles, leading to the formation of advanced glycation end-products (AGEs) and potential genotoxicity. This document summarizes the available toxicological data for these structural analogues, outlines relevant experimental protocols, and presents key metabolic pathways to provide a comprehensive, albeit inferred, toxicological profile of 1,2-bis(furan-2-yl)ethane-1,2-dione.

Toxicological Data of Structural Analogues

The toxicological profile of 1,2-bis(furan-2-yl)ethane-1,2-dione can be inferred by examining the toxicology of the furan ring system and α-dicarbonyl compounds.

Furan

Furan is a known hepatotoxin and carcinogen in rodents.[1][2][3] Its toxicity is primarily mediated by its metabolic activation in the liver.

Table 1: Summary of Toxicological Data for Furan

| Endpoint | Species | Route of Administration | Key Findings | Reference |

| Carcinogenicity | Rats (F344/N) | Gavage | Cholangiocarcinomas, hepatocellular adenomas and carcinomas. | [4] |

| Mice (B6C3F1) | Gavage | Hepatocellular adenomas and carcinomas. | [4] | |

| Hepatotoxicity | Rodents | Oral | Potent hepatotoxin. | [1][2] |

| Metabolism | Rodents, Humans | In vitro (hepatocytes) | Metabolized by cytochrome P450 2E1 to cis-2-butene-1,4-dial (BDA). | [5] |

| Genotoxicity | Mice | Oral | Evidence of DNA damage at high doses; contribution to carcinogenicity is debated. | [4] |

α-Dicarbonyl Compounds

α-Dicarbonyl compounds are known for their high reactivity towards cellular nucleophiles, including proteins and DNA. This reactivity can lead to cellular damage and has been associated with genotoxicity.[6]

Table 2: Summary of Toxicological Data for Representative α-Dicarbonyl Compounds

| Compound | Endpoint | Test System | Key Findings | Reference |

| Methylglyoxal | Genotoxicity | Bacterial and eukaryotic mutagenicity tests | DNA-damaging effect. | [6] |

| Glyoxal | Genotoxicity | Bacterial and eukaryotic mutagenicity tests | DNA-damaging effect. | [6] |

| Glyoxal | Acute Toxicity | Escherichia coli | Approximately 10 times more toxic than glycolaldehyde. | [7][8] |

| Various | Genotoxicity | PM2 test system | DNA strand breaking activity. | [6] |

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the potential hazards of 1,2-bis(furan-2-yl)ethane-1,2-dione are described below.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of a substance that is cytotoxic to cultured cells.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media and conditions.[9][10]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically.

-

Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

-

Alkaline Comet Assay for Genotoxicity

-

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

-

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver) or from cultured cells exposed to the test compound.[4]

-

Embedding: The cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

-

Mandatory Visualizations

Metabolic Activation of Furan

The primary mechanism of furan-induced toxicity involves its metabolic activation in the liver. The following diagram illustrates this critical pathway.

Caption: Metabolic activation of furan to its reactive metabolite, leading to toxicity.

General Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxic potential of a chemical compound using an in vitro assay.

Caption: A generalized workflow for conducting an in vitro genotoxicity study.

Inferred Toxicological Profile and Recommendations

Based on the toxicological data of its structural components, 1,2-bis(furan-2-yl)ethane-1,2-dione is predicted to have the following toxicological properties:

-

Hepatotoxicity: The presence of two furan rings suggests a high potential for liver toxicity, likely initiated by metabolic activation via cytochrome P450 enzymes.

-

Genotoxicity: Both the furan metabolite (cis-2-butene-1,4-dial) and the α-dicarbonyl group have demonstrated genotoxic potential. Therefore, 1,2-bis(furan-2-yl)ethane-1,2-dione should be considered as a potential genotoxic agent.

-

Carcinogenicity: Given the carcinogenic nature of furan in rodents, and the potential for genotoxicity, long-term exposure to 1,2-bis(furan-2-yl)ethane-1,2-dione may pose a carcinogenic risk.

Recommendations for Future Research:

Due to the complete lack of empirical data, the following toxicological studies are recommended to accurately characterize the risk profile of 1,2-bis(furan-2-yl)ethane-1,2-dione:

-

In vitro cytotoxicity studies in relevant cell lines (e.g., human hepatocytes).

-

A battery of in vitro genotoxicity assays , including the Ames test for mutagenicity and the comet assay or micronucleus test for clastogenicity.

-

In vitro metabolism studies using liver microsomes or hepatocytes to identify the metabolites and the specific P450 enzymes involved.

-

Acute oral toxicity studies in rodents to determine the LD50 and identify target organs of toxicity.

-

Repeated-dose toxicity studies to evaluate the effects of sub-chronic exposure, with a focus on histopathological examination of the liver.

This structured approach will provide the necessary data to perform a comprehensive risk assessment for 1,2-bis(furan-2-yl)ethane-1,2-dione.

References

- 1. Toxicity of Furan - ChemistryViews [chemistryviews.org]

- 2. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of alpha,beta -dicarbonyl compounds in the toxicity of short chain sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to High-Purity Furil for Researchers and Drug Development Professionals

Introduction: Furil (1,2-bis(furan-2-yl)ethane-1,2-dione) is a versatile diketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring two furan (B31954) rings, imparts valuable reactivity, making it an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers and drug development professionals, access to high-purity this compound is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized target molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and purification, and visualizations of key chemical pathways and workflows.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity grades suitable for research and development purposes. The following table summarizes key information from several prominent suppliers to facilitate easy comparison.

| Supplier | Product Name/Grade | CAS Number | Purity | Available Quantities | Physical Form | Melting Point (°C) |

| GTI Laboratory Supplies | This compound, 99.9%, for synthesis, Certified® | 492-94-4 | 99.9% (GC) | 1g | Dark yellow powder | 162-165 |

| Chem-Impex | This compound | 492-94-4 | ≥ 98% (GC) | Varies | White to amber crystalline powder | 163 - 166 |

| Thermo Scientific Chemicals | 2,2'-Furil, 98% | 492-94-4 | ≥97.5% (GC) | 5g, 25g | Crystals or powder | 159.0-165.0 |

| TCI America | This compound | 492-94-4 | >98.0% (GC) | Varies | Varies | Not Specified |

| Sigma-Aldrich | This compound | 492-94-4 | 98% | Discontinued | Solid | 163-165 |

| AdipoGen Life Sciences | This compound | 492-94-4 | Not Specified (Determined by 1H-NMR) | Varies | Faint yellow powder | Not Specified |

| GFS Chemicals | This compound | 492-94-4 | Not Specified | 10g | Not Specified | >=165.00, <=168.00 |

Experimental Protocols

The synthesis of high-purity this compound is typically achieved through a two-step process starting from furfural (B47365). The first step involves the benzoin-type condensation of furfural to form furoin (B1674284), which is subsequently oxidized to this compound. An eco-friendly and efficient method utilizes thiamine (B1217682) (Vitamin B1) as a catalyst for the initial condensation, avoiding the use of hazardous cyanides.[3][4]

I. Synthesis of Furoin from Furfural

This protocol is adapted from a method utilizing thiamine as a catalyst.[3]

Materials:

-

Furfural (freshly distilled)

-

Thiamine hydrochloride (Vitamin B1)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Ethanol (B145695) (95%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve thiamine hydrochloride in water.

-

Cool the solution in an ice-water bath and adjust the pH to approximately 9-10 by the dropwise addition of a sodium hydroxide solution.

-

Add 95% ethanol to the mixture.

-

To this cooled and pH-adjusted solution, add freshly distilled furfural.

-

Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 1.5 to 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of furoin.

-

Collect the furoin crystals by vacuum filtration, wash with cold water, and dry.

II. Oxidation of Furoin to this compound

This protocol describes the oxidation of the synthesized furoin to this compound.[3]

Materials:

-

Furoin (from the previous step)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)

-

Acetic acid

Procedure:

-

In a round-bottom flask, prepare a solution of copper(II) acetate and ammonium nitrate in acetic acid.

-

Add the dry furoin to this solution.

-

Heat the mixture to reflux (approximately 95-100°C) with constant stirring for about 1.5 hours. The solution should turn from blue to a different color, indicating the progress of the reaction.

-

After the reaction is complete, cool the mixture.

-

Pour the cooled reaction mixture into ice-water to precipitate the crude this compound.

-

Collect the crude this compound by vacuum filtration and wash it thoroughly with water.

III. Purification of this compound by Recrystallization

To obtain high-purity this compound, the crude product from the oxidation step should be recrystallized.

Materials:

-

Crude this compound

-

Methanol (B129727) or Ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol or ethanol in a flask.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature. This compound will start to crystallize.

-

To maximize the yield, cool the flask in an ice bath once it has reached room temperature.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent (methanol or ethanol).

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain high-purity this compound as a yellow crystalline solid.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step synthesis of this compound from furfural.

Caption: Two-step synthesis of this compound from furfural via a furoin intermediate.

Experimental Workflow for this compound Synthesis and Purification

This diagram outlines the complete experimental workflow from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Furil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of Furil (1,2-di(furan-2-yl)ethane-1,2-dione). This compound, a versatile heterocyclic α-diketone, finds applications in organic synthesis and materials science. A thorough understanding of its thermal properties is crucial for its handling, storage, and application in various processes, particularly in drug development and manufacturing where thermal stress is a common factor. This document summarizes the known thermal properties of this compound, outlines detailed experimental protocols for its thermal analysis, and presents a theoretical degradation pathway based on the known reactivity of its constituent functional groups.

Introduction

This compound, with the chemical formula C₁₀H₆O₄, is a crystalline solid characterized by two furan (B31954) rings connected by a diketone bridge. This unique structure imparts specific reactivity and physical properties. The thermal stability of a compound is a critical parameter that dictates its shelf-life, processing conditions, and potential hazards. Thermal degradation can lead to the formation of impurities, loss of efficacy, and in some cases, the generation of toxic byproducts. Therefore, a detailed investigation of a compound's behavior under thermal stress is a fundamental aspect of its chemical and pharmaceutical profiling.

Thermal Properties of this compound

The primary thermal property that has been consistently reported for this compound is its melting point. This data is crucial for identifying the compound and as a preliminary indicator of its purity.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₄ | N/A |

| Molecular Weight | 190.15 g/mol | N/A |

| Appearance | Yellow to brown crystalline powder | N/A |

| Melting Point | 163 - 166 °C | N/A |

Note: The melting point is a range, which is typical for organic compounds and can be influenced by purity.

Data regarding the decomposition temperature, enthalpy of fusion, and specific heat capacity of this compound are not extensively reported in scientific literature. To determine these parameters, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Experimental Protocols for Thermal Analysis

The following sections describe detailed, generalized methodologies for performing TGA and DSC analysis on organic compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Typically, this involves using standard reference materials with known melting points and mass loss profiles.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%) as indicators of thermal stability.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions (e.g., solid-solid transitions, decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 200 °C (or a temperature beyond the expected melting point but below significant decomposition) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the endothermic melting transition.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Observe any exothermic peaks that may indicate decomposition.

-

Hypothetical Thermal Degradation Pathway of this compound

In the absence of specific experimental data on the thermal degradation of this compound, a hypothetical pathway can be proposed based on the known chemistry of furan and α-diketone moieties. The furan ring is known to undergo thermal ring-opening reactions, while the diketone linkage can be susceptible to cleavage.

Key Postulated Degradation Steps:

-

Homolytic Cleavage: At elevated temperatures, the C-C bond between the two carbonyl groups could undergo homolytic cleavage to form two furoyl radicals.

-

Decarbonylation: The resulting furoyl radicals could then lose a molecule of carbon monoxide (decarbonylation) to form furyl radicals.

-

Furan Ring Opening: The furyl radicals or the intact furan rings at higher temperatures could undergo ring-opening to form various unsaturated acyclic species.

-

Rearrangement and Secondary Reactions: The highly reactive intermediates formed can undergo a variety of rearrangement, recombination, and fragmentation reactions, leading to a complex mixture of smaller volatile products such as CO, CO₂, and various hydrocarbons.

The following diagram illustrates this hypothetical degradation pathway.

Caption: Hypothetical thermal degradation pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for a comprehensive evaluation of the thermal stability of a compound like this compound. This involves a combination of analytical techniques to gather both quantitative data and qualitative information about the degradation process.

The following diagram outlines a logical experimental workflow for this purpose.

Caption: General experimental workflow for thermal stability assessment.

Conclusion

This technical guide has summarized the currently available information on the thermal stability of this compound and provided a framework for its further investigation. While the melting point of this compound is well-documented, a detailed understanding of its decomposition behavior requires further experimental work using techniques such as TGA and DSC. The hypothetical degradation pathway presented here, involving homolytic cleavage and decarbonylation, serves as a starting point for mechanistic studies. For professionals in drug development and materials science, a thorough thermal analysis as outlined in the experimental workflow is critical to ensure the safe and effective use of this compound. Future research should focus on obtaining empirical data from TGA-MS or Py-GC-MS to identify the specific degradation products and elucidate the precise degradation mechanism.

The Chemistry of Furil: A Technical Guide to its History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furil (1,2-di(furan-2-yl)ethane-1,2-dione) is a vicinal diketone that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] This technical guide provides a comprehensive overview of the history, discovery, and detailed synthetic methodologies for this compound. It includes a compilation of quantitative data, experimental protocols, and visual representations of its synthesis and related chemical transformations. This document is intended to be a resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of organic chemistry and the study of 1,2-dicarbonyl compounds. While the exact first synthesis of this compound is not definitively documented in a singular landmark paper, its preparation follows from the well-established chemistry of its precursor, furoin (B1674284). The first detailed and accessible method for the preparation of this compound was published in the Journal of the American Chemical Society in 1933 by W. W. Hartman and J. B. Dickey.[2] This work provided a practical route for the synthesis of this compound, which was noted for the use of its dioxime derivative as an analytical reagent.[3]

The chemistry of α-diketones, such as the closely related benzil, was explored extensively in the 19th century by pioneering chemists like Justus von Liebig, who first reported the benzilic acid rearrangement in 1838. This rearrangement of 1,2-diketones to α-hydroxy carboxylic acids is a fundamental reaction of this class of compounds.

Physicochemical and Spectroscopic Data

This compound is a yellow-brown crystalline solid.[4] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆O₄ | [5] |

| Molar Mass | 190.15 g/mol | [4] |

| Melting Point | 163-166 °C | [4][6] |

| Appearance | Yellow-brown powder | [4] |

| ¹H NMR (CDCl₃, 90 MHz) | [7] | |

| δ (ppm) | Assignment | |

| 7.793 | A | |

| 7.639 | B | |

| 6.646 | C | |

| IR (KBr, cm⁻¹) | [8] | |

| 3144 | =C-H stretch | |

| 1640 | C=O stretch | |

| 1488 | C=C stretch | |

| 1149-1026 | C-O-C stretch | |

| UV-Vis (Methanol) | [8] | |

| λmax | 301 nm | |

| Mass Spectrum (m/z) | [8] | |

| M⁺ | 190 |

Synthesis of this compound

The primary and most common route for the synthesis of this compound involves a two-step process starting from furfural (B47365). The first step is the acyloin condensation of furfural to form furoin, which is subsequently oxidized to this compound.

Step 1: Synthesis of Furoin from Furfural

The classical method for the acyloin condensation of furfural to furoin utilizes a cyanide catalyst. However, due to the toxicity of cyanide, more environmentally friendly methods have been developed using thiamine (B1217682) (Vitamin B1) as a catalyst in alkaline conditions.[8][9]

Step 2: Oxidation of Furoin to this compound

Several oxidizing agents can be employed for the conversion of furoin to this compound. Two common and effective methods are detailed below.

Experimental Protocol: Oxidation with Copper(II) Acetate (B1210297) and Ammonium (B1175870) Nitrate (B79036)

This modern and eco-friendly method provides good to excellent yields of this compound.[8]

Procedure:

-

In a suitable reaction vessel, dissolve copper(II) acetate (catalytic amount) and ammonium nitrate in a solvent such as acetic acid to form a homogeneously blue solution.

-

Add furoin (1 equivalent) to the solution.

-

Reflux the mixture for 1.5 hours at a temperature of 95-100 °C.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The product, this compound, will crystallize from the solution.

-

Collect the crystals by filtration, wash with a cold solvent (e.g., water or ethanol), and dry.

-

Further purification can be achieved by recrystallization.

Yield: 84%[8]

Experimental Protocol: Oxidation with Copper(II) Sulfate (B86663) and Pyridine (B92270)

This is a classical method for the oxidation of α-hydroxy ketones to 1,2-diketones.[6]

Procedure:

-

Prepare a solution of copper(II) sulfate in a mixture of pyridine and water.

-

Add furoin (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2.5 hours at 100 °C.

-

After cooling, the product can be isolated by extraction or filtration.

-

Purify the crude product by recrystallization.

Yield: 91.7%[6]

Synthetic Workflow and Key Reactions

The synthesis of this compound is a straightforward process that can be visualized as a two-step sequence. A related and important reaction of this compound, as with other α-diketones, is the benzilic acid rearrangement.

Caption: Synthetic pathway from furfural to this compound and its subsequent rearrangement.

Logical Relationship of Synthetic Steps

The synthesis of this compound is a sequential process where the product of the first reaction serves as the substrate for the second.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H6O4 | CID 68119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A novel synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 7. This compound(492-94-4) 1H NMR spectrum [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Furil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of α-furil, detailed experimental protocols for its application in nanomaterial synthesis, and a visualization of the underlying reaction pathway.

Core Physicochemical Data

α-Furil, also known as 1,2-di(furan-2-yl)ethane-1,2-dione, is a diketone compound that serves as a versatile building block in organic synthesis and materials science. Its key quantitative properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆O₄ | [1][2] |

| Molecular Weight | 190.15 g/mol | [1][2] |

| Appearance | Yellow-brown powder | [3] |

| Melting Point | 163 to 165 °C | [3] |

| CAS Number | 492-94-4 | [1] |

High-Pressure Synthesis of Double-Core Nanothreads from α-Furil